2-chloro-N-(2-ethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group, an ethoxybenzyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxybenzyl)acetamide typically involves the reaction of 2-ethoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethoxybenzylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxybenzyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2-ethoxybenzyl)acetamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxybenzyl)acetamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methoxybenzyl)acetamide
- 2-chloro-N-(2-ethoxyphenyl)acetamide
- 2-chloro-N-(2-ethoxyethyl)acetamide
Uniqueness
2-chloro-N-(2-ethoxybenzyl)acetamide is unique due to the presence of the ethoxybenzyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in similar compounds, making it valuable for certain applications.
Properties
IUPAC Name |
2-chloro-N-[(2-ethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCJSJVZLWDOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.